![molecular formula C18H26O4 B14246197 3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane) CAS No. 235775-31-2](/img/structure/B14246197.png)
3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene is a chemical compound with the molecular formula C18H26O4. It is also known by its IUPAC name, 3-ethyl-3-[[4-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane . This compound is part of the oxetane family, which is characterized by a four-membered cyclic ether structure. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 3-ethyloxetane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the oxetane groups .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene involves its ability to undergo ring-opening polymerization. The oxetane rings can be activated by cationic initiators, leading to the formation of reactive intermediates that propagate the polymerization process. This mechanism is utilized in the production of various polymeric materials with tailored properties .
Comparaison Avec Des Composés Similaires
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene can be compared with other oxetane-based compounds such as:
3-Ethyl-3-hydroxymetyloxetane: This compound has a similar oxetane structure but with a hydroxyl group, making it more hydrophilic and reactive in certain chemical reactions.
4,4’-Bis[(3-ethyl-3-oxetanyl)methoxy-methyl]biphenyl: This compound has a biphenyl core, providing enhanced rigidity and thermal stability compared to 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene.
Bis[(3-ethyl-3-oxetanyl)methyl]isophtalate: This compound contains an isophthalate core, which imparts different mechanical and chemical properties to the resulting polymers.
The uniqueness of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene lies in its balanced combination of flexibility and reactivity, making it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
235775-31-2 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-ethyl-3-[[4-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C18H26O4/c1-3-17(9-19-10-17)13-21-15-5-7-16(8-6-15)22-14-18(4-2)11-20-12-18/h5-8H,3-4,9-14H2,1-2H3 |
Clé InChI |
OUOXFTBHVIBCEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COC2=CC=C(C=C2)OCC3(COC3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
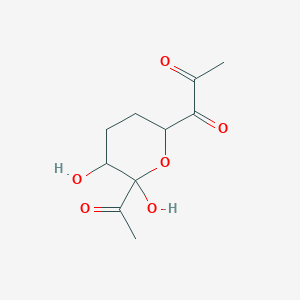
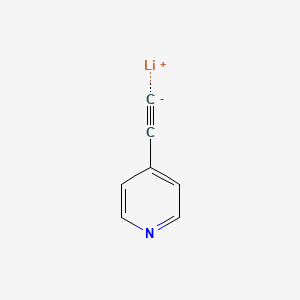
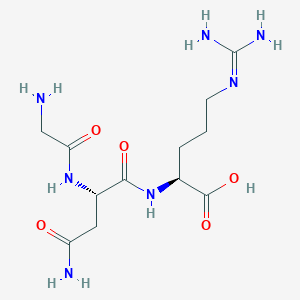
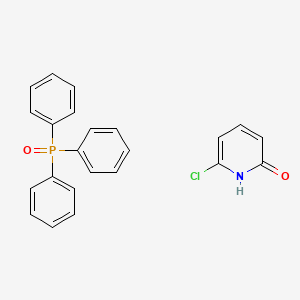
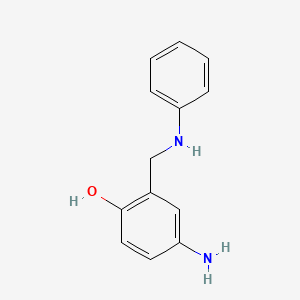
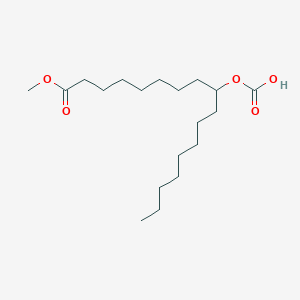
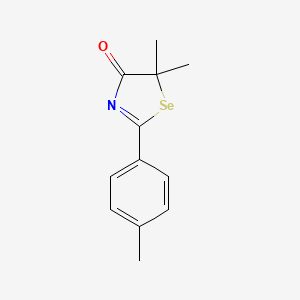
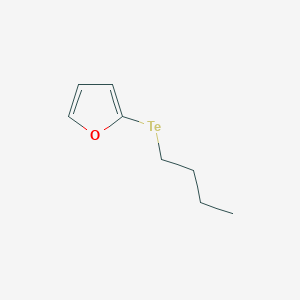
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
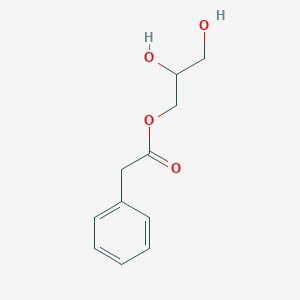

![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)
